molecular formula C17H20N2O3 B11945979 1,3-Bis(2-methoxy-5-methylphenyl)urea CAS No. 84379-37-3

1,3-Bis(2-methoxy-5-methylphenyl)urea

Cat. No.: B11945979
CAS No.: 84379-37-3
M. Wt: 300.35 g/mol
InChI Key: RRLDHAKLXILFIG-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxy-5-methylphenyl)urea: is an organic compound with the molecular formula C17H20N2O3 It is a derivative of urea, where the hydrogen atoms are replaced by 2-methoxy-5-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxy-5-methylphenyl)urea typically involves the reaction of 2-methoxy-5-methylaniline with phosgene or a phosgene substitute, such as triphosgene, in the presence of a base like pyridine. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with another molecule of 2-methoxy-5-methylaniline to form the final product.

Industrial Production Methods: While specific industrial production methods for N,N’-bis(2-methoxy-5-methylphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1,3-Bis(2-methoxy-5-methylphenyl)urea has been investigated for its potential as an anticancer agent. Research has shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain urea derivatives exhibited significant inhibitory effects on tumor growth in xenograft models .

Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been identified as a potential inhibitor of 17β-hydroxysteroid dehydrogenase type 10, an enzyme implicated in Alzheimer's disease. The inhibition of this enzyme could lead to therapeutic strategies for managing neurodegenerative diseases .

Agricultural Applications

Herbicide Development
Research indicates that this compound derivatives can serve as herbicides. Their structural properties allow them to interact effectively with plant metabolic pathways, leading to the development of selective herbicides that minimize damage to crops while controlling weed growth .

Material Science

Polymer Synthesis
In material science, this compound has been utilized in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices enhances their performance characteristics, making them suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Properties

A study conducted on the anticancer effects of various urea derivatives including this compound showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .

Case Study 2: Herbicide Efficacy

In agricultural research, experiments demonstrated that formulations containing this compound were effective against specific weed species without adversely affecting crop yields. Field trials indicated a significant reduction in weed biomass compared to untreated controls .

Data Tables

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer AgentInhibits tumor growth; induces apoptosis
Enzyme InhibitionPotential inhibitor of 17β-HSD10
Agricultural ScienceHerbicide DevelopmentEffective against weeds; safe for crops
Material SciencePolymer SynthesisEnhances thermal/mechanical properties

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic rings can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The urea moiety can also form hydrogen bonds with biological molecules, further contributing to its biological effects.

Comparison with Similar Compounds

  • N,N’-bis(3,5-dimethylphenyl)urea
  • N,N’-bis(2-chloro-5-methylphenyl)urea
  • N,N’-bis(2-methoxyphenyl)urea

Comparison: N,N’-bis(2-methoxy-5-methylphenyl)urea is unique due to the presence of both methoxy and methyl groups on the aromatic rings. This combination of substituents can enhance its solubility in organic solvents and influence its reactivity compared to similar compounds. For example, N,N’-bis(3,5-dimethylphenyl)urea lacks the methoxy groups, which can affect its hydrogen bonding capabilities and overall chemical behavior.

Properties

CAS No.

84379-37-3

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1,3-bis(2-methoxy-5-methylphenyl)urea

InChI

InChI=1S/C17H20N2O3/c1-11-5-7-15(21-3)13(9-11)18-17(20)19-14-10-12(2)6-8-16(14)22-4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

RRLDHAKLXILFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

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